5-Amino-4-bromo-2-fluorobenzonitrile
Overview
Description
5-Amino-4-bromo-2-fluorobenzonitrile: is an organic compound with the molecular formula C7H4BrFN2 . It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring.
Mechanism of Action
Target of Action
It’s known that benzonitrile derivatives, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
5-Amino-4-bromo-2-fluorobenzonitrile is a benzonitrile derivative. The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
It’s known that benzonitrile derivatives can participate in various biochemical reactions, including nucleophilic aromatic substitution .
Result of Action
It’s known that benzonitrile derivatives can interact with various enzymes and receptors in the body, potentially leading to a range of cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzonitrile followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often require the use of solvents like acetonitrile and reagents such as N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-bromo-2-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzonitriles with different nucleophiles replacing the bromo or fluoro groups.
Oxidation and Reduction: Products include nitrobenzonitriles or hydroxylamines, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: 5-Amino-4-bromo-2-fluorobenzonitrile is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create analogs with potential therapeutic properties .
Industry: The compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). Its unique structural features make it suitable for these high-tech applications .
Comparison with Similar Compounds
5-Bromo-2-fluorobenzonitrile: Lacks the amino group, making it less versatile in certain synthetic applications.
2-Amino-5-bromo-4-fluorobenzonitrile: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Bromo-2-fluorobenzonitrile: Used in similar applications but lacks the amino group, limiting its use in certain biological contexts.
Uniqueness: 5-Amino-4-bromo-2-fluorobenzonitrile’s combination of amino, bromo, and fluoro substituents provides a unique set of chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Properties
IUPAC Name |
5-amino-4-bromo-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUSZURPQIOSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696937 | |
Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-28-6 | |
Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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